2-Formylcyclopropane-1-carboxylic acid
Overview
Description
1-Formylcyclopropane-2-carboxylic acid is an organic compound with the molecular formula C5H6O3 It is a cyclopropane derivative featuring both a formyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Formylcyclopropane-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with formylating agents under controlled conditions. For instance, the formylation of cyclopropane-1,1-dicarboxylic acid can yield 1-formylcyclopropane-2-carboxylic acid .
Industrial Production Methods: Industrial production of 1-formylcyclopropane-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Formylcyclopropane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 1,1-Cyclopropanedicarboxylic acid.
Reduction: 1-Hydroxymethylcyclopropane-2-carboxylic acid.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Formylcyclopropane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-formylcyclopropane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropane ring’s strain can also affect the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- Cyclopropane-1,1-dicarboxylic acid
- Trans-2-phenylcyclopropane-1-carboxylic acid
- 1-Phenyl-1-cyclopropanecarboxylic acid
Comparison: 1-Formylcyclopropane-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the cyclopropane ring.
Biological Activity
2-Formylcyclopropane-1-carboxylic acid (C5H6O3) is a cyclopropane derivative characterized by the presence of both a formyl group and a carboxylic acid group. This compound has garnered attention in various fields, particularly in biochemistry and medicinal chemistry, due to its potential biological activities, including enzyme inhibition and interactions with biological macromolecules.
- Molecular Formula : C5H6O3
- Molecular Weight : 114.1 g/mol
- Structure : The compound features a cyclopropane ring, which contributes to its unique reactivity due to ring strain.
The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The formyl group can participate in hydrogen bonding, while the cyclopropane ring's strain enhances its reactivity. This dual functionality allows the compound to modulate various biochemical pathways, particularly those involving enzyme inhibition.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have explored its role in inhibiting 1-aminocyclopropane-1-carboxylate oxidase (ACO) , an enzyme crucial for ethylene biosynthesis in plants. Ethylene is a significant plant hormone that regulates growth and development. Inhibiting ACO can lead to decreased ethylene production, which has implications for agricultural practices and crop management .
Interaction with Biological Macromolecules
The compound shows potential in interacting with various biological macromolecules, including proteins and nucleic acids. Its unique structure allows it to fit into active sites of enzymes or bind to receptors, potentially altering their activity. This characteristic is particularly relevant in drug design, where such interactions can lead to the development of novel therapeutics.
Case Studies
-
Inhibition of Ethylene Biosynthesis :
- A study conducted on Arabidopsis thaliana demonstrated that derivatives of cyclopropane carboxylic acids, including this compound, effectively inhibited ACO activity. Molecular docking studies revealed strong binding affinities compared to known inhibitors like methylcyclopropane .
- The binding constants for the synthesized compounds were reported as and , indicating significant inhibitory potential .
- Synthesis and Bioactivity Assessment :
Data Tables
Compound Name | Binding Constant (M) | Inhibition Type |
---|---|---|
This compound | ACO Inhibition | |
Methylcyclopropane | ACO Inhibition | |
Pyrazinoic Acid | ACO Inhibition |
Properties
IUPAC Name |
2-formylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-2-3-1-4(3)5(7)8/h2-4H,1H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVAKSXCTQYGIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908375 | |
Record name | 2-Formylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103425-17-8 | |
Record name | 1-Formylcyclopropane-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103425178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Formylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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